Arclofenin

Description

Contextualization within Radiopharmaceutical Chemistry

Radiopharmaceutical chemistry is a specialized field that involves the design, development, and application of radioactive drugs, known as radiopharmaceuticals. pharmacylibrary.comnih.gov These substances consist of a radioactive isotope (radionuclide) attached to a larger, biologically active molecule. pharmacylibrary.com The defining characteristic of a radiopharmaceutical is its ability to target specific organs or tissues in the body without producing a pharmacological effect. pharmacylibrary.com Once localized, the radionuclide emits energy, typically in the form of gamma rays, which can be detected by specialized cameras to create images that provide functional information about the target organ. nih.gov

Arclofenin is a key component of such a system. The this compound molecule itself is not radioactive but is designed to be labeled with a radionuclide, most commonly Technetium-99m (99mTc). walshmedicalmedia.com Technetium-99m is an ideal radionuclide for diagnostic imaging due to its favorable nuclear properties, including a short half-life of 6 hours and the emission of 140 keV gamma rays, which are easily detected by imaging equipment. walshmedicalmedia.com When combined, 99mTc-Arclofenin becomes a radiopharmaceutical agent specifically designed for hepatobiliary imaging. radiologykey.com The this compound part of the complex acts as the carrier molecule, dictating the agent's biological distribution, while the 99mTc provides the radioactive signal for imaging.

Historical Development and Evolution of Iminodiacetic Acid (IDA) Derivatives in Nuclear Medicine

The use of radiopharmaceuticals for hepatobiliary imaging, a procedure known as cholescintigraphy or a HIDA scan, became established in the 1980s. ymaws.com The foundational compounds for this class of imaging agents are derivatives of iminodiacetic acid (IDA). researchgate.net Researchers discovered that by labeling IDA derivatives with 99mTc, they could create agents that are actively taken up by hepatocytes (liver cells) and subsequently secreted into the biliary system, mimicking the natural pathway of bile. ymaws.comnih.gov

The first generation of these agents, such as 99mTc-HIDA, demonstrated the feasibility of this approach. However, subsequent research focused on modifying the chemical structure of the IDA molecule to improve its clinical performance. researchgate.net The biological properties of these analogues—including the degree of liver uptake, the rate of excretion into the bile, and the amount of elimination through the kidneys—are determined by their specific chemical structure. researchgate.net Factors such as the molecular mass, lipophilicity (affinity for fats), and the nature and position of substituent groups on the core molecule significantly influence the agent's behavior in the body. researchgate.net

This targeted chemical modification led to the evolution of a series of IDA derivatives, each with slightly different properties. This progression includes compounds like Disofenin and Mebrofenin, and ultimately this compound. The goal of this evolution was to develop agents with higher hepatic extraction efficiency and faster clearance, particularly in patients with impaired liver function or high levels of bilirubin (B190676) in the blood (jaundice). radiologykey.com Mebrofenin, for example, has a higher hepatic excretion rate than Disofenin, making it preferable for patients with hepatic dysfunction. radiologykey.comnukleertipseminerleri.org

Scope and Significance in Diagnostic Imaging Modalities

99mTc-labeled this compound is used exclusively in the nuclear medicine imaging modality known as hepatobiliary scintigraphy. nukleertipseminerleri.org This noninvasive procedure provides detailed functional information about the liver, gallbladder, and bile ducts. ymaws.com It is a valuable tool for diagnosing a range of conditions, including:

Functional biliary pain syndromes ymaws.com

Acute and chronic cholecystitis (inflammation of the gallbladder) nukleertipseminerleri.org

Patency of the biliary system ymaws.com

Post-surgical bile leaks ymaws.comnukleertipseminerleri.org

Assessment of liver transplants ymaws.com

Evaluation of neonatal jaundice to differentiate between conditions like biliary atresia and neonatal hepatitis nukleertipseminerleri.org

The primary significance of this compound and other IDA derivatives lies in their ability to provide physiological information that is not available from anatomical imaging techniques like ultrasound or CT scans. radiologykey.com While an ultrasound can show the structure of the gallbladder, a HIDA scan demonstrates its function, such as how well it fills and empties.

Research into the specific properties of different IDA derivatives has revealed significant distinctions in their uptake mechanisms. A key finding from a comparative study of several agents demonstrated that the uptake of 99mTc-Disofenin and 99mTc-Lidofenin by hepatocytes was inhibited by various organic anions, including bilirubin and bile salts. In contrast, the uptake of 99mTc-Arclofenin was not inhibited by these compounds. This suggests that this compound may utilize a different transport mechanism for entering liver cells. This unique characteristic is clinically significant, as it indicates that 99mTc-Arclofenin could be a more effective imaging agent for cholescintigraphy in severely jaundiced patients, whose high bilirubin levels might otherwise interfere with the uptake of other agents.

The following table summarizes the findings on how the uptake of different IDA derivatives by rat hepatocytes is affected by competing organic anions. This data highlights the distinct behavior of this compound.

| Radiopharmaceutical Agent | Inhibited by Sulfobromophthalein | Inhibited by Bilirubin | Inhibited by Taurocholate |

| 99mTc-Lidofenin | Yes | Yes | Yes |

| 99mTc-Disofenin | Yes | Yes | Yes |

| 99mTc-Mebrofenin | - | Modestly | Modestly |

| 99mTc-Arclofenin | No | No | No |

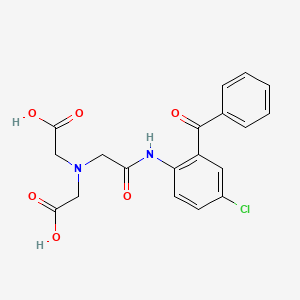

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDLMFOYXOFYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236112 | |

| Record name | Arclofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87071-16-7 | |

| Record name | Arclofenin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arclofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCLOFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN145A0SVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Development of Arclofenin

Chemical Synthesis Pathways of Arclofenin and its Derivatives

The synthesis of this compound, an N-aryl amide derivative of iminodiacetic acid, hinges on the formation of a crucial carbon-nitrogen (C-N) bond between an aromatic amine and the iminodiacetic acid moiety. Several classical and modern synthetic strategies can be employed to achieve this transformation.

A plausible and established method for the synthesis of the this compound backbone involves the formation of an amide bond between 2-amino-5-chlorobenzophenone and a derivative of iminodiacetic acid. Traditional methods for N-arylation include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation utilizes a copper catalyst, often at high temperatures, to couple an aryl halide with an amine. wikipedia.org The Buchwald-Hartwig amination, a more contemporary approach, employs a palladium catalyst and offers milder reaction conditions and a broader substrate scope for the formation of C-N bonds. wikipedia.orglibretexts.org

Electrochemical Amidation and C-H Halogenation Cascades in N-Aryl Amide Synthesis

Recent advancements in synthetic organic chemistry have introduced more sustainable and efficient methods for amide bond formation. Electrochemical amidation presents a promising alternative to traditional coupling reactions. This method utilizes an electric current to drive the reaction between a carboxylic acid and an amine, often under mild conditions and without the need for stoichiometric activating agents.

Furthermore, the synthesis of halogenated N-aryl amides, a key structural feature of this compound, can be achieved through innovative cascade reactions. Electrochemical amidation can be coupled with a C-H halogenation step in a one-pot synthesis. This approach avoids the pre-functionalization of starting materials and reduces the number of synthetic steps, contributing to a more atom-economical and environmentally friendly process.

Non-Classical Routes for Amide Bond Formation in this compound Scaffolds

Beyond traditional and electrochemical methods, non-classical routes for amide bond formation offer additional strategies for the synthesis of this compound scaffolds. These methods often bypass the need for pre-activation of the carboxylic acid component. Catalytic direct amidation reactions, for instance, can form amide bonds directly from carboxylic acids and amines using specific catalysts that promote the dehydration process.

Radiochemical Synthesis and Labeling Strategies for 99mTc-Arclofenin

The clinical utility of this compound lies in its ability to be labeled with the radionuclide technetium-99m (99mTc) to form 99mTc-Arclofenin. The iminodiacetic acid (IDA) moiety of this compound acts as a bifunctional chelating agent, strongly binding to the 99mTc metal center. walshmedicalmedia.comresearchgate.net

The labeling process typically involves the reduction of pertechnetate (99mTcO4-), obtained from a 99Mo/99mTc generator, to a lower oxidation state. This reduction is commonly achieved using a reducing agent, with stannous chloride (SnCl2) being a widely used option. researchgate.net The reduced 99mTc then readily complexes with the IDA chelator of the this compound molecule.

The general procedure for radiolabeling IDA derivatives like this compound is as follows:

A sterile, pyrogen-free solution of this compound is prepared.

A suitable amount of a reducing agent, such as stannous chloride, is added.

The required activity of 99mTc-pertechnetate is introduced to the mixture.

The reaction is allowed to proceed at a specific pH and temperature for a designated time to ensure maximum radiochemical purity.

Optimization of Synthetic Methodologies for Radiopharmaceutical Production

The production of 99mTc-Arclofenin for clinical use requires meticulous optimization of the radiolabeling procedure to ensure high radiochemical yield, purity, and stability. Key parameters that are typically optimized include:

pH of the reaction mixture: The pH plays a crucial role in the stability of the 99mTc-complex. For many IDA derivatives, a pH range of 5 to 7 has been found to be optimal. walshmedicalmedia.com

Concentration of the reducing agent: An adequate concentration of the reducing agent is necessary for the complete reduction of pertechnetate. However, an excess can lead to the formation of unwanted colloids. researchgate.net

Concentration of the ligand (this compound): The amount of this compound needs to be sufficient to efficiently chelate the reduced 99mTc.

Reaction time and temperature: The incubation time and temperature are optimized to achieve the highest radiochemical yield in the shortest possible time. Most labeling procedures for IDA derivatives are carried out at room temperature. walshmedicalmedia.com

The following interactive data table illustrates typical optimization parameters for the radiolabeling of an iminodiacetic acid derivative similar to this compound.

| Parameter | Range Studied | Optimal Condition | Radiochemical Yield (%) |

| pH | 4 - 9 | 7 | > 95% |

| Reducing Agent (SnCl₂) Conc. | 50 - 200 µg/mL | 100 µg/mL | > 95% |

| Ligand Conc. | 0.5 - 2.0 mg/mL | 1.0 mg/mL | > 95% |

| Reaction Time | 5 - 60 min | 15 min | > 95% |

| Temperature | Room Temp. - 50°C | Room Temp. | > 95% |

The quality control of the final radiopharmaceutical is paramount and typically involves chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the radiochemical purity and identify any potential impurities like free pertechnetate or reduced/hydrolyzed 99mTc.

Preclinical Pharmacological and Biological Characterization of Arclofenin

In Vivo Preclinical Pharmacology Studies

Target Engagement Assessment of Radiopharmaceuticals

Target engagement is a critical aspect of preclinical pharmacological characterization, serving to confirm that a compound, such as a radiopharmaceutical, successfully binds to its intended molecular target within a living biological system. pelagobio.comnih.gov This validation is paramount for understanding the drug's mechanism of action and predicting its therapeutic efficacy. pelagobio.compelagobio.com

For radiopharmaceuticals, target engagement assessment involves determining if the radiolabeled compound reaches and effectively interacts with its specific target site. iaea.orgpelagobio.comcriver.com Advanced preclinical imaging modalities, including micro-positron emission tomography (microPET) and micro-single-photon emission computed tomography (microSPECT), are instrumental in evaluating the biological and physiological characteristics of these agents. criver.com These imaging techniques allow for the assessment of radiopharmaceutical exposure at the target site and its binding to the target of interest in vivo. criver.com

Innovative methodologies, such as the Cellular Thermal Shift Assay (CETSA), offer direct and accurate measurement of target engagement in complex biological matrices, including whole blood and various tissues. pelagobio.compelagobio.comselvita.com Unlike traditional assays, CETSA does not require modification of the drug or the target protein, providing insights into drug behavior under physiologically relevant conditions. pelagobio.com This approach allows researchers to gain clear insights into whether a drug reaches its intended site of action and engages effectively at relevant concentrations. pelagobio.com

Molecular and Cellular Mechanisms of Action for Iminodiacetic Acid Radiopharmaceuticals

Iminodiacetic acid (IDA) derivatives, including Arclofenin, are utilized in hepatobiliary scintigraphy for imaging the liver and biliary system, which implies their specific interaction with hepatic transport systems. researchgate.netresearchgate.net The disposition of these radiopharmaceuticals within the liver is governed by a complex interplay of uptake, metabolism, and excretion processes mediated by various hepatobiliary transporters.

The liver plays a central role in the uptake and excretion of xenobiotics, including radiopharmaceuticals, through a network of specialized membrane transporters located on both the sinusoidal (basolateral) and canalicular membranes of hepatocytes. thermofisher.comumich.edu

Uptake Transporters (Sinusoidal Membrane): Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are key influx transporters situated on the sinusoidal (basolateral) membrane of hepatocytes. thermofisher.comnih.govuw.edubioivt.com These transporters mediate the uptake of various endogenous compounds and therapeutic agents, including radiopharmaceuticals, from the systemic circulation into the hepatocytes. thermofisher.combioivt.com

Efflux Transporters (Canalicular Membrane): Once inside the hepatocyte, compounds destined for biliary excretion are transported into the bile canaliculi by efflux transporters. The Bile Salt Export Pump (BSEP, ABCB11) is the primary transporter responsible for the secretion of bile acids from hepatocytes into the bile. nih.govevotec.com Multidrug Resistance-associated Protein 2 (MRP2, ABCC2) is another crucial efflux transporter located on the canalicular membrane, mediating the transport of conjugated metabolites and other organic anions into the bile. thermofisher.comumich.edunih.govuw.eduevotec.comunil.ch

Efflux Transporters (Sinusoidal Membrane): In addition to canalicular efflux, some compounds can be transported back into the blood from hepatocytes by sinusoidal efflux transporters. Multidrug Resistance-associated Protein 3 (MRP3, ABCC3) and Multidrug Resistance-associated Protein 4 (MRP4, ABCC4) are expressed on the basolateral membrane of hepatocytes and facilitate the efflux of substrates, including conjugated metabolites, back into the systemic circulation. umich.edunih.govuw.eduevotec.comresearchgate.netxiahepublishing.com Under certain conditions, such as impaired biliary excretion, MRP3 and MRP4 can be upregulated, providing a compensatory mechanism to prevent intracellular accumulation of potentially toxic compounds. evotec.comxiahepublishing.com

The interaction of iminodiacetic acid radiopharmaceuticals with these transporters is critical for their hepatic uptake and subsequent biliary excretion. For instance, impaired function of MRP2, as observed in conditions like Dubin-Johnson syndrome, can lead to increased and prolonged hepatic retention of technetium-99m-mebrofenin and other IDA analogs, highlighting the transporter's role in their disposition. umich.edu

Hepatic clearance of radiopharmaceuticals, including this compound, begins with their uptake into hepatocytes. This uptake can occur through passive diffusion across the cell membrane or, more significantly, through active transport mediated by basolateral membrane transporters such as OATPs and the Na-taurocholate cotransporting polypeptide (NTCP). thermofisher.comumich.edu

Once inside the hepatocytes, radiopharmaceuticals may undergo metabolism, often leading to the formation of more polar conjugates. unil.ch These metabolites, along with the parent compound, are then actively secreted into the bile via canalicular efflux transporters like BSEP and MRP2. thermofisher.comumich.eduunil.ch The bile, containing the excreted compounds, then enters the gastrointestinal tract. unil.ch

The process of biliary excretion is a major route for the elimination of many drugs and their metabolites. unil.ch However, compounds excreted into the bile can also be reabsorbed from the intestine back into the systemic circulation, a phenomenon known as enterohepatic cycling. unil.ch This reabsorption can occur for the native drug or for metabolites that are hydrolyzed by intestinal flora enzymes back into their active form. unil.ch Enterohepatic cycling can significantly prolong the body's exposure to a compound. unil.ch

Table 1: Key Hepatobiliary Transporters and Their Locations

| Transporter | Location on Hepatocyte Membrane | Primary Function |

| OATP1B1 | Sinusoidal (Basolateral) | Uptake from blood into hepatocyte thermofisher.comnih.govuw.edubioivt.com |

| OATP1B3 | Sinusoidal (Basolateral) | Uptake from blood into hepatocyte thermofisher.comnih.govuw.edubioivt.com |

| NTCP | Sinusoidal (Basolateral) | Uptake from blood into hepatocyte thermofisher.comnih.govuw.edu |

| BSEP | Canalicular | Efflux into bile thermofisher.comumich.edunih.govuw.eduevotec.comunil.ch |

| MRP2 | Canalicular | Efflux into bile thermofisher.comumich.edunih.govuw.eduevotec.comunil.ch |

| MRP3 | Sinusoidal (Basolateral) | Efflux into blood umich.edunih.govuw.eduevotec.comresearchgate.netxiahepublishing.com |

| MRP4 | Sinusoidal (Basolateral) | Efflux into blood umich.edunih.govuw.eduevotec.comresearchgate.netxiahepublishing.com |

Toxicological Evaluation of Arclofenin

Preclinical Toxicology Assessments

Preclinical safety studies are conducted to evaluate the potential harmful effects of a drug candidate before it is tested in humans. fda.gov These assessments for Arclofenin would follow standardized guidelines to ensure a comprehensive toxicological profile is established.

Key endpoints evaluated in these studies include:

Mortality and clinical signs of toxicity

Body weight and food/water consumption changes

Hematology and clinical chemistry parameters

Gross pathology at necropsy

Histopathological examination of organs and tissues

The selection of animal models is critical for accurately predicting potential effects in humans. nih.gov

Table 1: Representative Endpoints in General Toxicity Studies

| Study Type | Typical Duration | Relevant Species | Key Endpoints Evaluated |

| Acute Toxicity | Up to 14 days | Rodent (e.g., Rat, Mouse) | Estimation of LD50, identification of target organs for acute effects, observation of clinical signs of toxicity. |

| Sub-chronic Toxicity | 28 to 90 days | Rodent, Non-rodent (e.g., Dog) | Identification of target organs from repeated exposure, establishment of NOAEL, evaluation of cumulative toxicity. |

| Chronic Toxicity | 6 to 12 months | Rodent, Non-rodent | Assessment of long-term health effects, carcinogenicity potential, and chronic organ system damage. |

Genotoxicity testing is a crucial component of the safety assessment, designed to detect the potential of a compound to cause damage to genetic material. nih.gov A standard battery of in vitro and in vivo tests is required to assess the mutagenic and clastogenic (chromosome-damaging) potential of a new drug. While the specific results for this compound are not in the public domain, the standard required assays are well-established.

Bacterial Reverse Mutation Assay (Ames Test): This widely used in vitro method uses strains of Salmonella typhimurium to test whether a chemical can cause gene mutations. wikipedia.orgeurofins.com.au A positive test indicates that the compound is a mutagen and may have carcinogenic potential. wikipedia.org

In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a compound to induce structural chromosomal abnormalities, such as breaks and exchanges, in cultured mammalian cells. criver.comnih.govfda.gov

In Vivo Micronucleus Test: This test is performed in a whole animal model, typically rodents. It assesses damage to chromosomes or the mitotic apparatus by detecting the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division) in erythrocytes. wikipedia.orgnih.govcriver.com

A negative result across this battery of tests provides confidence that the compound is unlikely to be a genotoxic carcinogen.

Table 2: Standard Genotoxicity and Mutagenicity Assessment Battery

| Assay | Type | Purpose | Typical Result for a Safe Compound |

| Ames Test (OECD 471) | In Vitro | Detects gene mutations (point mutations and frameshifts) in bacteria. wikipedia.orgeurofins.com.au | Negative |

| Chromosomal Aberration (OECD 473) | In Vitro | Identifies agents that cause structural chromosome damage in mammalian cells. criver.comfda.gov | Negative |

| Micronucleus Test (OECD 474) | In Vivo | Detects chromosome breakage or loss in the bone marrow of rodents. wikipedia.orgmdpi.com | Negative |

DART studies are conducted to uncover any effects of a drug on the entire reproductive cycle. nrc.gov These studies are essential to evaluate potential effects on fertility, pregnancy, and fetal and offspring development. The assessments are typically divided into segments that cover different stages of reproduction.

Fertility and Early Embryonic Development (Segment I): Evaluates the effects on male and female reproductive function, including mating behavior, fertility, and the early stages of embryonic development up to implantation.

Embryo-fetal Development (Segment II): Assesses the potential for the compound to cause harm to the developing fetus when administered to the mother during the period of organogenesis.

Pre- and Post-natal Development (Segment III): Examines the effects of drug exposure on the mother during late pregnancy and lactation, as well as the subsequent development and reproductive capability of the offspring.

Radiopharmaceutical-Specific Safety Considerations

Beyond the toxicology of the chemical itself, radiopharmaceuticals require evaluation of the risks associated with the attached radionuclide. This includes estimating the radiation dose delivered to the patient and ensuring the chemical dose is low enough to be pharmacologically inert.

Radiation dosimetry is the process of calculating the absorbed radiation dose to various organs and tissues following the administration of a radiopharmaceutical. nih.gov These estimates are crucial for assessing radiation risk. The calculations are based on the biokinetic distribution of the radiolabeled compound in the body over time.

For Technetium Tc 99m this compound, the dosimetry is expected to be similar to that of other Tc-99m labeled IDA (iminodiacetic acid) derivatives, such as Disofenin. Data from studies on Tc-99m Disofenin provide a reliable estimate of the radiation doses absorbed by different organs. The critical organ, receiving the highest dose, is typically a part of the hepatobiliary or gastrointestinal system due to the compound's route of excretion. nih.gov

Table 3: Estimated Absorbed Radiation Doses for Technetium Tc 99m Disofenin (this compound Analog)

| Organ | Dose (mGy/185 MBq) | Dose (rads/5 mCi) |

| Upper Large Intestine Wall | 17.4 | 1.75 |

| Lower Large Intestine Wall | 12.2 | 1.25 |

| Small Intestine | 8.9 | 0.9 |

| Gall Bladder Wall | 7.0 | 0.7 |

| Urinary Bladder Wall | 4.4 | 0.45 |

| Ovaries | 3.9 | 0.39 |

| Liver | 1.5 | 0.15 |

| Red Marrow | 0.8 | 0.08 |

| Total Body | 0.7 | 0.07 |

| Testes | 0.3 | 0.03 |

Data derived from studies on the closely related compound Technetium Tc 99m Disofenin. unm.edu

Radiopharmaceuticals are administered in "tracer" amounts, meaning the chemical mass of the compound is extremely small and typically sub-pharmacological. researchgate.net A key safety consideration is to ensure that even at the highest possible chemical concentration, the compound does not exert any pharmacological effect of its own.

This is formally evaluated through safety pharmacology studies. nih.gov The "core battery" of safety pharmacology studies investigates the effects of the test substance on vital functions, including the central nervous, cardiovascular, and respiratory systems. fda.govcriver.com These studies are designed to define the dose-response relationship for any observed adverse effect. fda.gov For a compound like this compound, these studies would confirm the absence of undesirable pharmacodynamic properties at and well above the expected clinical dose, ensuring that the only intended effect is that of the diagnostic radiation. criver.com

Mechanisms of Adverse Effects Associated with Radiopharmaceutical Agents

The adverse effects of radiopharmaceuticals can be attributed to either the radioactive component or the pharmaceutical ligand. Given the small quantities of the pharmaceutical component administered, dose-related toxic effects are rare. nih.gov The majority of reactions are thought to be idiosyncratic or related to hypersensitivity. wikipedia.org

Idiosyncratic reactions are unpredictable adverse effects that are not explained by the known pharmacological action of the drug and occur in a small subset of the population. nih.gov These reactions are often immune-mediated. wikipedia.orgnih.gov For radiopharmaceuticals, the pharmaceutical component, rather than the radionuclide, is typically responsible for initiating such a response. nih.gov

Hypersensitivity reactions can manifest as a range of symptoms, from mild skin rashes to severe anaphylaxis. fda.gov The mechanism often involves the drug or its metabolites acting as a hapten, which binds to endogenous proteins to form an immunogenic complex. This complex can then trigger an immune response.

Table 1: Reported Hypersensitivity-Type Reactions to Radiopharmaceuticals

| Reaction Type | Common Manifestations |

|---|---|

| Mild | Rash, Urticaria (hives), Pruritus (itching), Flushing |

| Moderate | Angioedema, Bronchospasm, Dyspnea (shortness of breath) |

This table represents a general overview of potential hypersensitivity reactions to radiopharmaceuticals and is not specific to this compound due to a lack of available data.

Neurological side effects associated with radiopharmaceuticals are uncommon. When they do occur, they can be a result of direct neurotoxicity or an indirect consequence of a systemic reaction, such as a severe allergic response leading to hypotension and cerebral hypoperfusion.

Direct neurotoxicity from the pharmaceutical component of a radiopharmaceutical is rare due to the low doses administered. However, certain compounds have the potential to cross the blood-brain barrier and could theoretically interact with neural tissues. There is no specific evidence to suggest that this compound possesses neurotoxic properties. General adverse reactions reported for some radiopharmaceuticals include dizziness and headache, which are typically transient. researchgate.net

Table 2: Potential Nervous System Effects of Radiopharmaceutical Agents

| System | Potential Effects |

|---|---|

| Central Nervous System | Dizziness, Headache, Seizures (rare) |

This table is based on general reports for various radiopharmaceuticals and does not specifically reflect the toxicological profile of this compound.

As this compound is a hepatobiliary imaging agent, its primary route of uptake and excretion is through the liver and biliary system. nih.gov The kidneys play a secondary role in the elimination of the compound. Therefore, the potential for hepatic and renal toxicity must be considered.

Hepatic Considerations: Drug-induced liver injury is a potential adverse effect of many pharmaceuticals. The mechanisms can be intrinsic (dose-dependent and predictable) or idiosyncratic (unpredictable and not dose-related). Given the trace amounts of this compound used in diagnostic procedures, intrinsic hepatotoxicity is highly unlikely. Idiosyncratic hepatotoxicity, while theoretically possible, has not been documented with this compound. The iminodiacetic acid (IDA) class of agents is generally considered to have a high safety profile concerning liver function. nih.gov

Renal Considerations: The kidneys are involved in the clearance of many drugs and their metabolites, making them susceptible to toxicity. For radiopharmaceuticals that are cleared by the kidneys, there is a theoretical risk of radiation-induced damage to the renal tubules, although this is more of a concern with therapeutic agents that deliver a higher radiation dose. The small amount of radioactivity and the rapid clearance of diagnostic agents like Tc-99m this compound minimize this risk. Nephrotoxicity related to the chemical properties of this compound has not been reported.

Table 3: Systemic Considerations for Hepatobiliary Radiopharmaceuticals

| System | Primary Function in Drug Metabolism | Potential for Adverse Effects |

|---|---|---|

| Hepatic | Uptake, metabolism, and excretion into bile | Intrinsic toxicity is unlikely due to low dose. Idiosyncratic reactions are theoretically possible but not reported. |

This table outlines general considerations for hepatobiliary agents like this compound.

Analytical Methodologies for Arclofenin in Biological Matrices

Bioanalytical Method Development and Validation

The development of a bioanalytical method is a systematic process that involves selecting the most appropriate analytical techniques and optimizing various parameters to achieve the desired performance characteristics. Key considerations include the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity and selectivity of the assay.

Once a method is developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. This validation assesses several key parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements of the same sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Sample Preparation Techniques from Diverse Biological Samples

Biological samples are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis. Therefore, a sample preparation step is essential to isolate the analyte of interest and remove potential interferences. The choice of technique depends on the analyte's properties, the sample matrix, and the analytical method to be used.

Protein precipitation is a widely used technique for the removal of proteins from plasma or serum samples. It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for analysis.

Table 1: Common Protein Precipitating Agents and Their General Properties

| Precipitating Agent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | Organic solvent | Simple, fast, effective for many drugs | May not remove all interferences, potential for analyte co-precipitation |

| Methanol | Organic solvent | Similar to acetonitrile | Can be less efficient at precipitating certain proteins |

This table presents general information and is not specific to Arclofenin.

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The analyte partitions into the organic phase, leaving interfering substances in the aqueous phase. The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte.

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent material packed in a cartridge or a 96-well plate. The sample is passed through the sorbent, and the analyte is retained through various interactions (e.g., hydrophobic, ion-exchange). Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. Micro-SPE is a miniaturized version of this technique that uses smaller amounts of sorbent and solvents, making it suitable for small sample volumes.

Advanced Spectrometric and Chromatographic Techniques for Quantification

Modern bioanalytical laboratories rely on sophisticated instrumentation to achieve the high sensitivity and selectivity required for drug analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. HPLC separates the components of a mixture based on their interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, which provides highly selective and sensitive detection based on the mass-to-charge ratio of the ions. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte.

Table 2: Typical Parameters for an HPLC-MS/MS Method

| Parameter | Typical Setting/Choice |

|---|---|

| HPLC Column | C18, C8 (Reversed-Phase) |

| Mobile Phase | Acetonitrile or Methanol with water and additives (e.g., formic acid, ammonium acetate) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents general parameters and is not specific to a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, its application to the analysis of this compound and other ⁹⁹ᵐTc-labeled HIDA derivatives in biological matrices is not a standard practice. Several factors contribute to this:

Non-Volatile Nature: this compound, like other HIDA agents, is a metal-ligand complex and a salt, making it non-volatile. GC-MS requires analytes to be vaporized at high temperatures, a process that would lead to the decomposition of these compounds rather than their volatilization.

Thermal Instability: The complexes are not stable at the high temperatures required for GC analysis.

Radiometric Detection: The primary interest in analyzing these compounds in biological matrices is to trace their biodistribution and pharmacokinetics, which is accomplished by detecting the gamma radiation emitted by the ⁹⁹ᵐTc isotope. Radiometric methods are far more sensitive and specific for this purpose than mass spectrometry.

For these reasons, radiometric techniques are the methods of choice for the analysis of this compound and related compounds in biological samples.

Quality Control and Method Performance Parameters (Sensitivity, Reproducibility, Accuracy)

Quality control of ⁹⁹ᵐTc-labeled radiopharmaceuticals like this compound is crucial to ensure the safety and efficacy of diagnostic procedures. The primary quality control parameter is radiochemical purity , which is the percentage of the total radioactivity in the desired chemical form. snmjournals.orgnih.govresearchgate.net Impurities can lead to poor image quality and unnecessary radiation exposure to the patient. snmjournals.org

Standard methods for determining radiochemical purity include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.goviaea.org For ⁹⁹ᵐTc-HIDA agents, a high radiochemical purity of over 95% is generally required. researchgate.net

Method performance parameters are essential for validating analytical procedures.

Sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. For HPLC methods used in quality control, LOD and LOQ are determined to ensure that even small amounts of impurities can be detected. indianjournals.com

Reproducibility: This refers to the ability of the method to produce consistent results over time and between different analysts or laboratories. It is a critical parameter in ensuring the reliability of quality control tests. iaea.org

Accuracy: This is the closeness of the measured value to the true value. In the context of radiochemical purity, accuracy ensures that the reported percentage of the desired radiopharmaceutical is correct. researchgate.net

The validation of these parameters is typically performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). indianjournals.com

Table 1: Quality Control Parameters for ⁹⁹ᵐTc-labeled Radiopharmaceuticals

| Parameter | Description | Typical Method(s) | Acceptance Criteria |

| Radiochemical Purity | Percentage of ⁹⁹ᵐTc in the desired chemical form (e.g., ⁹⁹ᵐTc-Arclofenin). | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | > 95% |

| Radionuclidic Purity | Proportion of the total radioactivity that is the desired radionuclide (⁹⁹ᵐTc). | Gamma-ray spectrometry | Varies by pharmacopeia |

| Chemical Purity | Presence of non-radioactive chemical impurities. | HPLC, Gas Chromatography (GC) | Specific limits for known impurities |

| Sterility | Absence of viable microorganisms. | Sterility testing | Must be sterile |

| Apyrogenicity (Endotoxins) | Absence of fever-inducing substances. | Limulus Amebocyte Lysate (LAL) test | Below specified endotoxin limits |

Radiometric Quantification Techniques

Gamma Scintillation Counting for Ex Vivo Analysis

Gamma scintillation counting is the cornerstone of ex vivo analysis of ⁹⁹ᵐTc-labeled compounds like this compound. This technique is used in biodistribution studies to determine the uptake of the radiopharmaceutical in various organs and tissues. mdpi.comresearchgate.net

The process involves:

Administration of the ⁹⁹ᵐTc-labeled compound to an animal model.

At specific time points, the animals are euthanized, and organs of interest are harvested and weighed.

The radioactivity in each organ is measured using a gamma counter. mdpi.com

The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com

This method provides quantitative data on the distribution and clearance of the radiopharmaceutical, which is essential for assessing its suitability for diagnostic imaging.

In Vivo Quantification via Single-Photon Emission Computed Tomography (SPECT)

Single-Photon Emission Computed Tomography (SPECT) is a non-invasive nuclear medicine imaging technique that allows for the in vivo quantification of the distribution of gamma-emitting radiopharmaceuticals like ⁹⁹ᵐTc-Arclofenin. nih.gov SPECT imaging provides three-dimensional information on the location and concentration of the radiotracer within the body over time. nih.gov

Quantitative SPECT (qSPECT) analysis involves:

Image Acquisition: A gamma camera rotates around the patient or animal to acquire a series of two-dimensional images from different angles.

Image Reconstruction: These images are then reconstructed to create a 3D map of the radioactivity distribution.

Attenuation and Scatter Correction: Advanced reconstruction algorithms are used to correct for the attenuation and scatter of photons within the body, which is crucial for accurate quantification.

Region of Interest (ROI) Analysis: ROIs are drawn around specific organs or tissues on the reconstructed images to measure the radioactivity concentration.

This technique allows for the non-invasive determination of the pharmacokinetics of the radiopharmaceutical, providing valuable information for dosimetry calculations and assessing organ function. nih.gov The data obtained from SPECT can be correlated with ex vivo measurements from gamma counting to validate the in vivo quantification methods. nih.gov

Table 2: Comparison of Radiometric Quantification Techniques

| Technique | Principle | Application | Advantages | Limitations |

| Gamma Scintillation Counting | Measures gamma radiation from excised tissues. | Ex vivo biodistribution studies. | High sensitivity and accuracy for tissue samples. | Invasive, requires animal sacrifice for each time point. |

| SPECT | Detects gamma rays emitted from the body to create a 3D image. | In vivo imaging and quantification of radiotracer distribution. | Non-invasive, allows for longitudinal studies in the same subject. | Lower spatial resolution and sensitivity compared to PET, quantification can be complex. |

Clinical Research and Translational Aspects of Arclofenin

Translational Research Strategies for Radiopharmaceutical Development

The development of radiopharmaceuticals like Arclofenin follows a structured translational research path, designed to bridge the gap between preclinical discovery and clinical application. This process is essential for evaluating new agents and ensuring they are effective for clinical use. The core of this strategy involves a multi-stage evaluation process that begins with vector design, where the molecular structure is optimized for harmonious physical and biological characteristics between the vector (the drug molecule), the biological target, and the radionuclide. nih.govresearchgate.net

Preclinical studies are a critical component, utilizing various animal models such as xenografts and patient-derived xenografts (PDX) to assess the agent's behavior in a living system. nih.govresearchgate.netspringermedizin.de These early-stage evaluations provide vital insights into the balance between safety and efficacy and help determine optimal dosing. nih.govresearchgate.net For hepatobiliary agents, in vitro methodologies using cultured liver cells, such as rat hepatocytes, serve as a valuable screening tool to understand uptake mechanisms and potential performance before advancing to more complex animal studies or clinical trials. nih.gov This systematic approach ensures that only the most promising radiopharmaceuticals, with the greatest clinical potential, are moved forward into human trials. nih.govresearchgate.net The ultimate goal of these translational strategies is the successful integration of new agents into clinical practice to improve diagnosis and therapy planning. mdpi.com

Clinical Evaluation of 99mTc-Arclofenin for Hepatobiliary Function Studies

The clinical utility of this compound is realized when it is radiolabeled with Technetium-99m (99mTc) to form 99mTc-Arclofenin. This radiopharmaceutical is designed for cholescintigraphy, a nuclear medicine procedure used to evaluate the function of the liver and biliary system. nih.gov The evaluation of such agents involves quantifying their uptake by hepatocytes (liver cells). Studies have shown that the initial uptake of 99mTc-labeled iminodiacetic acid (IDA) derivatives, including this compound, is markedly reduced at lower temperatures (4°C compared to 37°C), indicating a metabolically active process rather than simple diffusion. nih.gov

Comparative studies are crucial for establishing the clinical advantages of a new radiopharmaceutical. In vitro studies using cultured rat hepatocytes have compared 99mTc-Arclofenin with other established agents like 99mTc-Disofenin and 99mTc-Mebrofenin. At a normal physiological temperature of 37°C, 99mTc-Mebrofenin and 99mTc-Disofenin demonstrated the highest rates of uptake. nih.gov

A key differentiator emerged when studying the impact of competing organic anions, which can be elevated in liver disease. The uptake of 99mTc-Disofenin was significantly inhibited by substances like sulfobromophthalein, bilirubin (B190676), and various bile acids (taurocholate, deoxycholate), suggesting they share a common transport mechanism. nih.gov In contrast, the uptake of 99mTc-Arclofenin was not inhibited by the organic anions studied. nih.gov This unique characteristic suggests that 99mTc-Arclofenin may be particularly advantageous for performing cholescintigraphy in patients with severe jaundice, where high bilirubin levels might otherwise interfere with the uptake of other agents. nih.gov

Table 1: Comparison of Hepatobiliary Imaging Agents in a Research Setting

| Agent | Relative Uptake Rate at 37°C | Inhibition by Organic Anions (e.g., Bilirubin, Taurocholate) |

|---|---|---|

| 99mTc-Arclofenin | Moderate | Not inhibited |

| 99mTc-Disofenin | High | Inhibited |

| 99mTc-Mebrofenin | High | Modestly inhibited |

This table is based on in vitro findings in cultured rat hepatocytes and illustrates comparative characteristics. nih.gov

The resilience of 99mTc-Arclofenin to inhibition by high levels of bilirubin and other organic anions is a significant finding that supports its utility in patients with impaired hepatocellular function. nih.gov In many liver diseases, the ability of hepatocytes to transport organic anions is compromised, leading to jaundice (hyperbilirubinemia). An imaging agent whose uptake is independent of these congested pathways can provide a more accurate assessment of liver function in such challenging clinical scenarios. nih.gov Therefore, 99mTc-Arclofenin holds promise as a robust diagnostic tool for evaluating patients with severe liver disease, where other agents might show falsely reduced hepatic uptake due to competitive inhibition. nih.gov

Role in Liver Disease Diagnosis and Monitoring

Hepatobiliary scintigraphy with agents like 99mTc-Arclofenin plays a vital role in the non-invasive diagnosis and monitoring of chronic liver diseases. These functional imaging techniques provide a holistic overview of liver damage, which is an advantage over methods that only sample a small portion of the liver, such as a biopsy. mdpi.com By quantifying the rate of radiotracer uptake, clinicians can assess the severity of liver fibrosis and cirrhosis. nih.gov For instance, studies with the similar agent 99mTc-Mebrofenin have shown that the tracer's uptake rate has a strong negative correlation with the severity of fibrosis; as fibrosis worsens, the uptake rate decreases. nih.gov This quantitative approach allows for the staging of liver disease and can be used to monitor disease progression or response to therapy over time. mdpi.comnih.gov

Drug-induced liver injury (DILI) is an adverse reaction to medications or other xenobiotics that can manifest as hepatocellular damage, cholestasis (a condition where bile flow from the liver is reduced or blocked), or a mixed pattern. explorationpub.comfrontiersin.org Cholestatic DILI accounts for a significant percentage of all DILI cases and can sometimes progress to a chronic condition. nih.govresearchgate.net

Hepatobiliary imaging with a tracer like 99mTc-Arclofenin can be a valuable tool in assessing DILI and cholestasis. The technique allows for visualization and quantification of both hepatocyte uptake and biliary excretion. In a cholestatic state, there is an accumulation of bile acids in the liver, which can inhibit the transport of other substances. The property of 99mTc-Arclofenin of not being inhibited by organic anions like bile acids makes it theoretically well-suited for evaluating liver function even in the presence of severe cholestasis. nih.gov This allows for a direct assessment of hepatocyte function and the patency of the biliary ducts, which are critical for diagnosing and managing these conditions.

The liver is equipped with a complex system of transporter proteins on the surface of hepatocytes that manage the uptake of substances from the blood and their excretion into the bile. Perturbations in the function of these transporters are a key mechanism in many forms of liver disease and DILI. nih.gov Imaging with specific radiopharmaceuticals can be used to study the activity of these hepatic transporters in vivo. nih.govresearchgate.net

Different hepatobiliary agents utilize different transporter pathways. For example, 99mTc-Disofenin uptake appears to rely on a common anionic transport mechanism that is shared with bilirubin and bile acids. nih.gov In contrast, the finding that 99mTc-Arclofenin uptake is not inhibited by these compounds suggests it may use a different, or multiple, transport pathways. nih.gov This distinction is important, as it means 99mTc-Arclofenin could be used as a probe to specifically investigate hepatic function when certain transporter pathways (like those for organic anions) are saturated or inhibited by drugs or disease. This allows for the targeted identification of specific hepatic transporter perturbations.

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Technetium-99m (99mTc) |

| 99mTc-Arclofenin |

| 99mTc-Disofenin |

| 99mTc-Mebrofenin |

| 99mTc-Lidofenin |

| Sulfobromophthalein |

| Bilirubin |

| Taurocholate |

| Deoxycholate |

| Chenodeoxycholate |

Regulatory Science and Clinical Translation Pathways for Diagnostic Radiopharmaceuticals

The journey of a diagnostic radiopharmaceutical like this compound from a promising chemical entity to a clinically approved imaging agent is a meticulously regulated and scientifically rigorous process. This pathway is governed by national and international regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have established comprehensive frameworks to ensure the safety and efficacy of these specialized medical products. regulink.comslideshare.net

The development and translation of radiopharmaceuticals are subject to stringent oversight due to their radioactive nature. openmedscience.com The regulatory pathway involves several key stages, beginning with extensive preclinical testing to establish the compound's chemical, radiochemical, and pharmaceutical quality. nih.gov These non-clinical studies are crucial for providing initial evidence of the agent's expected behavior in the human body, including its pharmacological and toxicological profiles. nih.gov

For a diagnostic agent such as this compound, a critical component of the preclinical evaluation is dosimetry, which involves assessing the amount of radiation delivered to various organs. nih.gov Following the preclinical phase, an Investigational New Drug (IND) application, or its equivalent, must be submitted to the regulatory authorities. fda.govaccortoreg.comnih.gov This application contains detailed information from the animal pharmacology and toxicology studies, as well as comprehensive manufacturing information to ensure the consistent production of the drug. fda.gov

Upon approval of the IND, the investigational agent can proceed to clinical trials in humans. These trials are typically conducted in phases to systematically evaluate the safety, imaging performance, and diagnostic accuracy of the radiopharmaceutical. While specific clinical trial data for this compound is not widely available in the public domain, the general pathway for similar hepatobiliary imaging agents provides a roadmap for its potential clinical development.

The translation of a diagnostic radiopharmaceutical from a research concept to a clinical tool is a complex, multi-faceted process that demands a deep understanding of both the scientific principles of nuclear medicine and the intricate landscape of regulatory science. The rigorous standards set by agencies like the FDA and EMA are designed to ensure that any new diagnostic agent offers a clear benefit to patient care while maintaining the highest standards of safety. regulink.comeuropa.eu

Advanced Research Avenues and Future Directions for Arclofenin

Novel Radiopharmaceutical Applications and Indications

The utility of radiopharmaceuticals is continuously expanding, driven by innovations in both diagnostic and therapeutic strategies. For Arclofenin, future research could explore broadening its application beyond its traditional hepatobiliary role.

Integration with Theranostic Approaches

Theranostics represents a paradigm shift in personalized medicine, integrating diagnostic imaging with targeted therapeutic interventions. This approach typically involves using a radiopharmaceutical for diagnosis, and upon confirming target uptake, administering a chemically similar or identical radiopharmaceutical labeled with a therapeutic radionuclide. uni.luuni.lunih.gov While ⁹⁹ᵐTc-Arclofenin is currently employed for diagnostic imaging of hepatobiliary function, uni.luwikipedia.orgnih.gov future research could investigate the feasibility of developing a theranostic pair. This would involve synthesizing a structural analogue of this compound that can be labeled with a therapeutic radioisotope, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), while maintaining its favorable biodistribution and targeting characteristics. Such a development would enable both diagnostic assessment and targeted therapy, potentially for liver-related pathologies amenable to radionuclide therapy.

Exploration in Non-Hepatobiliary Imaging Contexts

This compound's primary application is rooted in its specific uptake and excretion mechanisms within the hepatobiliary system. uni.luwikipedia.orgnih.gov Expanding its utility to non-hepatobiliary imaging contexts presents a significant research challenge, as it would likely necessitate substantial structural modifications to alter its biodistribution and targeting specificity. However, the core chemical scaffold of this compound, as an IDA analogue, could serve as a foundation for designing novel radioligands aimed at different biological targets or physiological processes. This could involve modifying the molecule to target specific receptors overexpressed in various cancers or neurological disorders, or to assess function in other organ systems. Such explorations would require a deep understanding of structure-activity relationships to redirect the compound's affinity away from the liver and towards new targets.

Structure-Activity Relationship (SAR) Studies for Enhanced Radiopharmaceutical Performance

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of compounds. nih.gov For this compound and other ⁹⁹ᵐTc-IDA analogues, SAR investigations are crucial for enhancing their radiopharmaceutical performance. These studies involve systematically modifying the chemical structure of this compound to understand how these changes impact key performance indicators such as hepatic uptake rate, biliary excretion kinetics, and resistance to interference from endogenous substances like bilirubin (B190676). uni.luwikipedia.org For instance, research has indicated that ⁹⁹ᵐTc-Arclofenin's uptake is not significantly inhibited by organic anions, suggesting an advantage in imaging severely jaundiced patients compared to some other IDA analogues. uni.lu Further SAR studies could focus on:

Optimizing Hepatic Extraction and Biliary Clearance : Fine-tuning the molecular features to ensure rapid and efficient uptake by hepatocytes and subsequent swift excretion into the bile, which is critical for clear imaging and minimal background activity. nih.gov

Improving Stability and Reducing Non-Specific Binding : Modifying the molecule to enhance its in vivo stability and minimize non-specific binding to plasma proteins or other tissues, thereby improving target-to-background ratios in images.

Tailoring Pharmacokinetics for Specific Conditions : Designing variants of this compound that exhibit altered pharmacokinetic profiles to better suit specific diagnostic needs, such as prolonged retention for certain liver pathologies or faster clearance for dynamic studies.

Computational Approaches in this compound Research

The integration of computational methods, including machine learning, artificial intelligence, and molecular modeling, is revolutionizing drug discovery and radiopharmaceutical design by enabling more efficient and targeted research.

Machine Learning and Artificial Intelligence in Target Identification for Radioligands

Machine learning (ML) and artificial intelligence (AI) algorithms can analyze vast datasets of chemical and biological information to identify latent patterns and predict potential drug targets or interactions. uni.lunih.govuni-freiburg.dectdbase.orgjkchemical.com While the primary target for diagnostic ⁹⁹ᵐTc-Arclofenin is well-known (hepatocytes), these computational approaches could be applied in several advanced research avenues related to this compound:

Predicting Novel Radioligands : ML models can be trained on existing radioligand data to predict new chemical entities based on the this compound scaffold that might exhibit desired properties for novel diagnostic or therapeutic applications, potentially in non-hepatobiliary contexts.

High-Throughput Screening of Analogues : ML algorithms can rapidly screen virtual libraries of this compound derivatives, prioritizing candidates with the highest predicted performance for experimental synthesis and validation, significantly accelerating the research process.

Molecular Modeling and Simulation for Optimized Radioligand Design

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics simulations, provide atomic-level insights into how ligands interact with their biological targets. mims.com For this compound, these methods can be invaluable for rational design:

Understanding Transport Mechanisms : Simulations can elucidate the precise molecular interactions governing the uptake of this compound by hepatocyte transporters, offering a detailed understanding that can guide structural modifications for improved transport efficiency.

Rational Design of Analogues : By simulating the binding of modified this compound structures to target proteins (e.g., specific transporters or enzymes), researchers can predict the impact of structural changes on binding affinity and selectivity before experimental synthesis. This allows for the rational design of analogues with optimized pharmacokinetic profiles, such as faster clearance from blood, reduced renal excretion, or enhanced biliary excretion.

Predicting Metabolic Stability : Molecular dynamics simulations can also predict the stability of this compound and its derivatives in vivo, helping to design compounds that are more resistant to enzymatic degradation, thus maintaining their integrity and function for the required duration of imaging or therapy.

Overcoming Challenges in Radiopharmaceutical Drug Development

Developing radiopharmaceutical agents for imaging is a complex endeavor, often involving costly radionuclides and intricate biodistribution studies. nih.gov Challenges also include ensuring the agent does not accumulate in healthy tissues, which could lead to unwanted toxicity, and refining structural frameworks for faster clearance while maintaining high target retention. mdpi.com Logistical precision is critical due to the short half-lives of radioactive agents, necessitating streamlined processes for shipment, storage, and administration. dovepress.comthno.org

The uptake of cholescintigraphy agents, including ⁹⁹ᵐTc-Arclofenin, in hepatocytes has been observed to be an energy-dependent process. Studies have shown a significant reduction in the initial uptake of these agents, such as ⁹⁹ᵐTc-Arclofenin, at 4°C compared to 37°C, suggesting an active transport mechanism. mdpi.com Furthermore, the depletion of adenosine (B11128) triphosphate (ATP) can reduce the uptake of similar agents, reinforcing the notion of energy-dependent, transporter-mediated cellular entry. mdpi.com

In the broader context of targeted imaging and drug delivery, transporter overexpression is a well-documented mechanism of drug resistance. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively efflux various compounds from cells, contributing to multidrug resistance. nih.govnih.govdovepress.com While ⁹⁹ᵐTc-mebrofenin, another hepatobiliary agent often discussed alongside this compound, is characterized as a substrate of human OATP1B1, OATP1B3, MRP2, and MRP3, specific detailed research findings on this compound's direct interaction with these or other efflux transporters in the context of resistance mechanisms are not extensively detailed in the provided search results. mdpi.com However, the energy-dependent uptake observed for ⁹⁹ᵐTc-Arclofenin suggests its interaction with cellular transport systems, which could potentially be subject to resistance mechanisms like overexpression in certain pathological conditions affecting hepatic function.

Enhancing the stability and sensitivity of imaging agents like this compound is crucial for improving diagnostic accuracy and clinical utility. General strategies in radiopharmaceutical development focus on refining radiopharmaceutical scaffolds to achieve faster clearance from healthy tissues while maintaining high retention in the target area. mdpi.com This approach aims to maximize the signal-to-noise ratio, thereby improving imaging sensitivity and reducing background interference.

Another critical aspect is addressing the short half-lives of radioisotopes, which necessitates establishing production sites near clinical facilities, diversifying isotope sources, and investing in robust infrastructure to ensure consistent availability and optimal condition of the radiopharmaceutical. thno.org Advancements in imaging techniques, such as multiband (MB) and multi-echo (ME) functional MRI (fMRI), demonstrate how simultaneous acquisition of multiple slices and echoes can significantly increase temporal and spatial resolution, as well as BOLD (Blood-Oxygen-Level Dependent) sensitivity and reproducibility. While these specific techniques are for MRI, the underlying principle of optimizing acquisition and processing methods to improve sensitivity is broadly applicable to imaging. For radiopharmaceuticals, this could translate to innovations in chelator and linker chemistries to ensure stable complexation of the radionuclide to the targeting molecule, thereby maintaining imaging integrity over time.

Synergistic Research with Other Diagnostic or Therapeutic Modalities

The field of radiotheranostics represents a significant advancement, combining diagnostic imaging with therapeutic capabilities using the same or related agents. mdpi.com While specific synergistic research involving this compound was not detailed in the provided information, the broader trend in oncology involves integrating diagnostic imaging capabilities with various therapeutic modalities to achieve superior outcomes. mdpi.commdpi.com

Multifunctional hydrogels, for instance, are emerging platforms that integrate diagnostic imaging agents (e.g., magnetic nanoparticles, fluorescent dyes, radiolabeled isotopes) with therapeutic components (e.g., chemotherapy, photothermal therapy, photodynamic therapy, immunotherapy). mdpi.com These systems offer precise drug delivery and real-time therapeutic monitoring, demonstrating enhanced therapeutic precision and efficacy. mdpi.com The potential for synergistic approaches with radiopharmaceuticals lies in combining their highly targeted diagnostic capabilities with other localized or systemic therapies to improve treatment efficacy, reduce recurrence risk, and enhance patient recovery. This could involve using imaging to guide targeted therapies, monitor treatment response, or identify resistant populations for adaptive treatment strategies.

Q & A

Q. Methodological Answer :

Model Selection : Use validated cell lines (e.g., HEK293 for receptor studies) or animal models (e.g., murine inflammation models) with positive/negative controls.

Dose-Response Curves : Test 5–7 concentrations spanning 0.1× to 10× the hypothesized effective dose. Include triplicate measurements to assess variability .

Data Validation : Use orthogonal assays (e.g., Western blot and ELISA) to confirm target engagement .

Advanced Research Question : What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies? Methodological Answer :

- Non-Parametric Models : Fit data using four-parameter logistic (4PL) curves to estimate EC50 and Hill coefficients. Compare fits with Akaike’s Information Criterion (AIC) .

- Outlier Handling : Apply Grubbs’ test to exclude statistical outliers (α=0.05). Report excluded data points transparently .

Basic Research Question: What are the best practices for characterizing this compound’s stability under varying storage conditions?

Q. Methodological Answer :

Accelerated Stability Testing : Store this compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

Degradation Kinetics : Calculate shelf life using Arrhenius equations. Report activation energy (Ea) and rate constants (k) .

Advanced Research Question : How can researchers resolve contradictions in reported degradation products of this compound across pH conditions? Methodological Answer :

- LC-MS/MS Profiling : Identify degradation products using high-resolution mass spectrometry. Compare fragmentation patterns with synthetic standards .

- pH-Dependent Pathways : Use quantum mechanical calculations (e.g., DFT) to predict hydrolysis or oxidation pathways under acidic/alkaline conditions .

Basic Research Question: What in vitro and in vivo models are most appropriate for preliminary toxicity screening of this compound?

Q. Methodological Answer :

In Vitro : Use hepatocyte cultures (e.g., HepG2) for cytotoxicity (MTT assay) and genotoxicity (Comet assay).

In Vivo : Conduct acute toxicity tests in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Advanced Research Question : How can researchers address conflicting data on this compound’s long-term toxicity in different species? Methodological Answer :

- Cross-Species PK/PD Modeling : Integrate pharmacokinetic data (e.g., clearance rates) with toxicodynamic endpoints. Use allometric scaling to extrapolate doses .

- Omics Profiling : Compare transcriptomic or metabolomic signatures of toxicity in rodents vs. non-rodents to identify species-specific pathways .

Basic Research Question: What analytical techniques are critical for quantifying this compound in biological matrices?

Q. Methodological Answer :

Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction for plasma/urine.

Quantification : Validate LC-MS/MS methods per ICH M10 guidelines, ensuring linearity (R² >0.99), precision (CV <15%), and recovery (>80%) .

Advanced Research Question : How to mitigate matrix effects that cause variability in this compound quantification across laboratories? Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in the same biological matrix as samples to correct for ion suppression/enhancement .

- Internal Standardization : Use deuterated this compound (d3-Arclofenin) to normalize instrument response .

Basic Research Question: How to structure a literature review to identify gaps in this compound research?

Q. Methodological Answer :

Database Search : Use SciFinder or Reaxys with keywords (“this compound” AND “mechanism” OR “synthesis”). Filter for peer-reviewed articles (last 10 years).

Gap Analysis : Categorize findings into synthesis, pharmacology, and toxicology. Use PRISMA flow diagrams to visualize coverage gaps .

Advanced Research Question : How can researchers apply systematic review frameworks to prioritize understudied aspects of this compound’s mechanism? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.